- Synthesis of Mavatrep: A Potent Antagonist of Transient Receptor Potential Vanilloid-1, Organic Process Research & Development, 2015, 19(11), 1774-1783

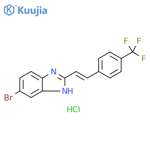

Cas no 956274-94-5 (2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol)

![2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol structure](https://ko.kuujia.com/scimg/cas/956274-94-5x500.png)

956274-94-5 structure

상품 이름:2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol

2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol 화학적 및 물리적 성질

이름 및 식별자

-

- 2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol

- Mavatrep

- α,α-Dimethyl-2-[2-[(1E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1H-benzimidazol-6-yl]benzenemethanol (ACI)

- JNJ 39439335

- (E)-2-(2-(2-(4-(trifluoromethyl)styryl)-1H-benzo[d]imidazol-6-yl)phenyl)propan-2-ol

- MAVATREP [MI]

- BENZENEMETHANOL, .ALPHA.,.ALPHA.-DIMETHYL-2-(2-((1E)-2-(4-(TRIFLUOROMETHYL)PHENYL)ETHENYL)-1H-BENZIMIDAZOL-6-YL)-

- DA-75333

- AKOS030527038

- SCHEMBL1796599

- MAVATREP [WHO-DD]

- Mavatrep(JNJ-39439335)

- JNJ-39439335; JNJ 39439335; JNJ39439335

- DB12875

- AC-33673

- D10370

- Benzenemethanol, alpha,alpha-dimethyl-2-(2-((1E)-2-(4-(trifluoromethyl)phenyl)ethenyl)-1H-benzimidazol-6-yl)-

- JNJ39439335

- BDBM50086717

- CS-4591

- MS-27413

- DTXSID90241905

- UNII-F197218T99

- NS00072524

- (E)-2-(2-(2-(2-(4-TRIFLOUROMETHYL-PHENYL)-VINYL)-1H-BENZIMIDAZOL-5-YL)-PHENYL)-PROPAN-2-OL

- CHEMBL2364618

- HY-16935

- MAVATREP [INN]

- Q27277506

- trans-2-(2-(2-(2-(4-Trifluoromethylphenyl)vinyl)-1H-benzimidazol-5-yl)phenyl)propan-2-ol

- Mavatrep [USAN:INN]

- JNJ-39439335

- SCHEMBL1797450

- Mavatrep; JNJ-39439335

- EX-A2266

- ORDHXXHTBUZRCN-NTEUORMPSA-N

- GTPL12755

- compound 4 [PMID: 25850459]

- F197218T99

- BCP23936

- Mavatrep (USAN)

- Mavatrep [USAN]

- 956274-94-5

-

- 인치: 1S/C25H21F3N2O/c1-24(2,31)20-6-4-3-5-19(20)17-10-13-21-22(15-17)30-23(29-21)14-9-16-7-11-18(12-8-16)25(26,27)28/h3-15,31H,1-2H3,(H,29,30)/b14-9+

- InChIKey: ORDHXXHTBUZRCN-NTEUORMPSA-N

- 미소: C(/C1=NC2C=CC(C3C=CC=CC=3C(O)(C)C)=CC=2N1)=C\C1C=CC(C(F)(F)F)=CC=1

계산된 속성

- 정밀분자량: 422.16059778g/mol

- 동위원소 질량: 422.16059778g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 2

- 수소 결합 수용체 수량: 3

- 중원자 수량: 31

- 회전 가능한 화학 키 수량: 5

- 복잡도: 627

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 1

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 48.9Ų

- 소수점 매개변수 계산 참조값(XlogP): 6

2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol 보안 정보

- 저장 조건:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-4591-25mg |

Mavatrep |

956274-94-5 | 99.85% | 25mg |

$850.0 | 2022-04-26 | |

| ChemScence | CS-4591-10mg |

Mavatrep |

956274-94-5 | 99.85% | 10mg |

$400.0 | 2022-04-26 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci13764-5mg |

mavatrep |

956274-94-5 | 98% | 5mg |

¥2630.00 | 2023-09-09 | |

| DC Chemicals | DC8378-250mg |

Mavatrep(JNJ-39439335) |

956274-94-5 | >98% | 250mg |

$1600.0 | 2023-09-15 | |

| 1PlusChem | 1P01EEU4-25mg |

Mavatrep |

956274-94-5 | 99% | 25mg |

$700.00 | 2024-04-19 | |

| A2B Chem LLC | AX51228-10mg |

Mavatrep |

956274-94-5 | 95% | 10mg |

$215.00 | 2024-07-18 | |

| A2B Chem LLC | AX51228-25mg |

Mavatrep |

956274-94-5 | 95% | 25mg |

$394.00 | 2024-07-18 | |

| A2B Chem LLC | AX51228-500mg |

Mavatrep |

956274-94-5 | 95% | 500mg |

$1903.00 | 2024-07-18 | |

| MedChemExpress | HY-16935-25mg |

Mavatrep |

956274-94-5 | 99.60% | 25mg |

¥5800 | 2024-04-15 | |

| Ambeed | A433469-5mg |

(E)-2-(2-(2-(4-(Trifluoromethyl)styryl)-1H-benzo[d]imidazol-6-yl)phenyl)propan-2-ol |

956274-94-5 | 99% | 5mg |

$106.0 | 2025-02-20 |

2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: Sodium carbonate Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: 1,2-Dimethoxyethane , Water ; 5 h, rt → 80 °C; 80 °C → 20 °C

1.2 Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… ; 5 h, 20 °C → reflux; reflux → 20 °C; 5 h, 20 °C → reflux

1.2 Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… ; 5 h, 20 °C → reflux; reflux → 20 °C; 5 h, 20 °C → reflux

참조

합성 방법 2

반응 조건

1.1 Reagents: Sodium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane , Water ; 20 h, rt → 100 °C; 100 °C → rt

참조

- Benzo[d]imidazole Transient Receptor Potential Vanilloid 1 Antagonists for the Treatment of Pain: Discovery of trans-2-(2-{2-[2-(4-Trifluoromethyl-phenyl)-vinyl]-1H-benzimidazol-5-yl}-phenyl)-propan-2-ol (Mavatrep), Journal of Medicinal Chemistry, 2015, 58(9), 3859-3874

합성 방법 3

반응 조건

1.1 Reagents: Sodium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane , Water ; 18 h, rt → reflux; reflux → rt

참조

- Preparation of benzimidazoles as capsaicin receptor VR1 modulators for the treatment of pain, United States, , ,

2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol Raw materials

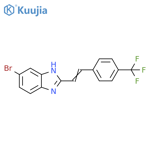

- 1H-Benzimidazole, 6-bromo-2-[(1E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-, hydrochloride (1:1)

- 6-Bromo-2-[(1E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1H-benzimidazole

- 3,3-Dimethylbenzoc1,2oxaborol-1(3H)-ol

- (E)-6-bromo-2-(4-(trifluoromethyl)styryl)-1H-benzo[d]imidazole

2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol Preparation Products

2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol 관련 문헌

-

Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868

-

Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596

-

3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

956274-94-5 (2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol) 관련 제품

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 2172607-11-1(4-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylbut-2-enoic acid)

- 1034152-93-6(Unii-44SP3I6R9G)

- 1108658-43-0(1-ethynylcyclopropane-1-sulfonamide)

- 2172134-39-1(4-2-(aminomethyl)-2-methylbut-3-en-1-yl-1-chloro-2-methylbenzene)

- 1182831-09-9(4-bromo-N-(1-cyanocyclobutyl)-2-fluorobenzamide)

- 1806610-17-2(2-Bromo-1-(2-ethoxy-4-fluorophenyl)propan-1-one)

- 1261561-25-4(6-Bromonaphthalene-1-acetonitrile)

- 2138510-63-9(1-[(2-bromo-3-methylphenyl)methyl]-N,N-dimethylpiperidin-3-amine)

- 2228317-07-3(4,4-difluoro-1-(3-methoxypyridin-2-yl)cyclohexylmethanamine)

추천 공급업체

Amadis Chemical Company Limited

(CAS:956274-94-5)2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol

순결:99%/99%/99%

재다:25mg/50mg/100mg

가격 ($):246.0/418.0/707.0